molecular formula C15H10N4 B3349366 Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- CAS No. 215611-94-2

Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-

Cat. No.: B3349366
CAS No.: 215611-94-2
M. Wt: 246.27 g/mol
InChI Key: XMIKDKHQZHTMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-: is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural and electronic properties. This compound is part of the larger family of phenanthroline derivatives, which are known for their ability to form stable complexes with metal ions. The presence of the pyrazine ring fused to the phenanthroline core enhances its electron-accepting capabilities, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- typically involves the condensation of 1,10-phenanthroline-5,6-diamine with an appropriate dialdehyde or diketone. One common method includes the reaction of 1,10-phenanthroline-5,6-diamine with glyoxal under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted phenanthroline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- primarily involves its role as a ligand. When forming complexes with metal ions, the compound coordinates through its nitrogen atoms, stabilizing the metal center and facilitating various catalytic and electronic processes. In biological systems, these metal complexes can intercalate with DNA, disrupting its function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- stands out due to the presence of the pyrazine ring, which enhances its electron-accepting properties and stability in metal complexes. This makes it particularly useful in applications requiring strong and stable coordination, such as in OLEDs and DSSCs .

Properties

IUPAC Name

3-methylpyrazino[2,3-f][1,10]phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c1-9-8-18-14-10-4-2-6-16-12(10)13-11(15(14)19-9)5-3-7-17-13/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIKDKHQZHTMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C3=C(C4=C(C2=N1)C=CC=N4)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476478
Record name Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215611-94-2
Record name 2-Methylpyrazino[2,3-f][1,10]phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215611-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
Reactant of Route 2
Reactant of Route 2
Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
Reactant of Route 3
Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
Reactant of Route 4
Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
Reactant of Route 5
Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
Reactant of Route 6
Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.